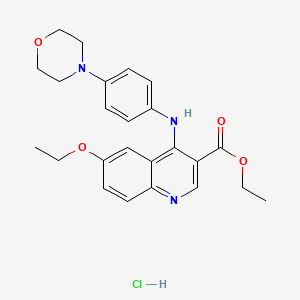
Ethyl 6-ethoxy-4-(4-morpholin-4-ylanilino)quinoline-3-carboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-ethoxy-4-(4-morpholin-4-ylanilino)quinoline-3-carboxylate;hydrochloride is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with ethoxy, morpholin-4-ylanilino, and carboxylate groups. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-ethoxy-4-(4-morpholin-4-ylanilino)quinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the ethoxy group through an ethylation reaction. The morpholin-4-ylanilino group is then attached via a nucleophilic substitution reaction. Finally, the carboxylate group is introduced through esterification. The hydrochloride salt is formed by treating the final product with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-ethoxy-4-(4-morpholin-4-ylanilino)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, typically under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-ethoxy-4-(4-morpholin-4-ylanilino)quinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 6-ethoxy-4-(4-morpholin-4-ylanilino)quinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline core is known to intercalate with DNA, disrupting its function and leading to cell death. The morpholin-4-ylanilino group enhances its binding affinity to certain enzymes and receptors, further contributing to its biological activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 6-methoxy-4-(4-morpholin-4-ylanilino)quinoline-3-carboxylate: Similar structure but with a methoxy group instead of an ethoxy group.
Ethyl 6-ethoxy-4-(4-piperidin-4-ylanilino)quinoline-3-carboxylate: Similar structure but with a piperidin-4-ylanilino group instead of a morpholin-4-ylanilino group.
Uniqueness
Ethyl 6-ethoxy-4-(4-morpholin-4-ylanilino)quinoline-3-carboxylate is unique due to the combination of its substituents, which confer specific chemical and biological properties. The ethoxy group enhances its solubility, while the morpholin-4-ylanilino group increases its binding affinity to biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
ethyl 6-ethoxy-4-(4-morpholin-4-ylanilino)quinoline-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4.ClH/c1-3-30-19-9-10-22-20(15-19)23(21(16-25-22)24(28)31-4-2)26-17-5-7-18(8-6-17)27-11-13-29-14-12-27;/h5-10,15-16H,3-4,11-14H2,1-2H3,(H,25,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKSPCOMMZHPLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=C(C=C3)N4CCOCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
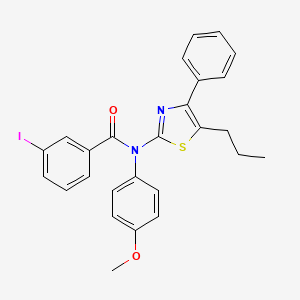
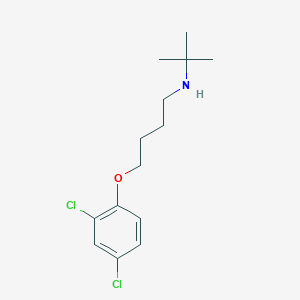
![5-{4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5094085.png)
![Ethyl 1-[(4-methylphenyl)methyl]piperidine-2-carboxylate](/img/structure/B5094092.png)
![N-[2,6-di(propan-2-yl)phenyl]-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B5094098.png)

![N-[(2Z,4E)-1-(ethylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide](/img/structure/B5094109.png)
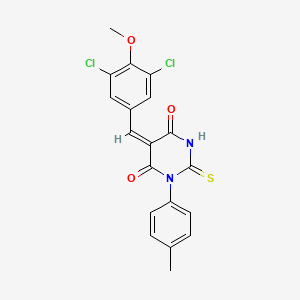
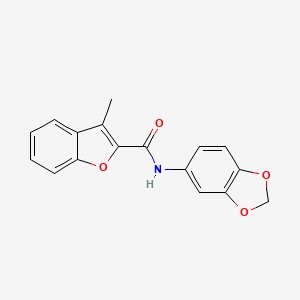
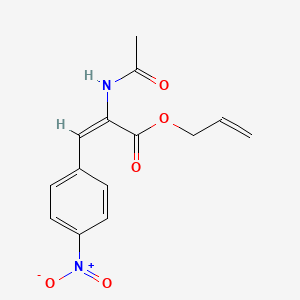
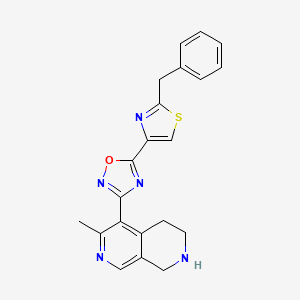
![2-benzyl-5-{[4-(4-morpholinyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5094150.png)


